

Assessing the off-target profile of UCB9608 compared to earlier PI4K inhibitors

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Compound of Interest

Compound Name: UCB9608

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UCB9608 Demonstrates Superior Selectivity Over Predecessor PI4K Inhibitors

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Slough, UK – November 10, 2025 – New comparative analysis of the off-target profile of **UCB9608**, a potent and selective phosphatidylinositol 4-kinase III β (PI4KIII β) inhibitor, reveals a significantly improved selectivity profile compared to earlier generations of PI4K inhibitors. This enhanced precision suggests a potentially wider therapeutic window and a reduced risk of off-target related side effects, a critical consideration for researchers and drug development professionals in the fields of immunology, oncology, and infectious diseases.

UCB9608 is a next-generation PI4KIII β inhibitor with a reported IC₅₀ of 11 nM.^[1] Its development was aimed at overcoming the limitations of earlier PI4K inhibitors, which often exhibited cross-reactivity with other lipid kinases, particularly within the phosphoinositide 3-kinase (PI3K) family. This lack of selectivity can lead to a range of unintended biological effects, complicating preclinical and clinical evaluation.

This guide provides a detailed comparison of the off-target profiles of **UCB9608** and earlier PI4K inhibitors, supported by experimental data.

Superior Selectivity Profile of UCB9608

A comprehensive kinase profiling study of **UCB9608** against a panel of lipid and protein kinases demonstrates its high selectivity for PI4KIII β . In contrast, earlier PI4K inhibitors, such as PIK-93, exhibit significant off-target activity against multiple PI3K isoforms.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target	UCB9608 IC50 (nM)	PIK-93 IC50 (nM)	GENE-7915 (% Inhibition @ 100 nM)
PI4KIII β	11	19	Not Reported
PI3K α	>10,000	39	Not Reported
PI3K β	>10,000	590	Not Reported
PI3K γ	>10,000	16	Not Reported
PI3K δ	>10,000	120	Not Reported
DNA-PK	Not Reported	64	Not Reported
LRRK2	Not Reported	Not Reported	>65%
TTK	Not Reported	Not Reported	>65%
ALK	Not Reported	Not Reported	>65%

Data for **UCB9608** and PIK-93 are presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Data for GENE-7915, a LRRK2 inhibitor included for broader context on kinase inhibitor selectivity, is presented as the percentage of inhibition at a concentration of 100 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The data clearly illustrates that while PIK-93 potently inhibits PI4KIII β , it also demonstrates significant activity against PI3K α and PI3K γ , with IC50 values in the low nanomolar range.[\[3\]](#)[\[4\]](#) This lack of selectivity can confound experimental results and potentially lead to off-target effects in a therapeutic setting. **UCB9608**, however, shows exceptional selectivity, with no significant inhibition of the tested PI3K isoforms even at high concentrations.

Experimental Protocols

The determination of the kinase inhibition profiles presented in this guide was conducted using established and robust methodologies.

Kinase Inhibition Assays (UCB9608 and PIK-93)

The inhibitory activity of **UCB9608** and PIK-93 against a panel of lipid kinases was assessed using a radiometric assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Radiometric Assay Protocol:

- **Reaction Setup:** Kinase reactions are performed in a buffer containing the purified kinase enzyme, the lipid substrate (e.g., phosphatidylinositol), and the test inhibitor at various concentrations.
- **Initiation:** The reaction is initiated by the addition of [γ -³²P]ATP.
- **Incubation:** The reaction mixture is incubated at room temperature for a defined period to allow for the phosphorylation of the substrate.
- **Termination:** The reaction is stopped by the addition of an acidic solution.
- **Separation:** The phosphorylated lipid product is separated from the unreacted [γ -³²P]ATP using thin-layer chromatography (TLC).
- **Detection:** The amount of incorporated radiolabel in the lipid product is quantified using a phosphorimager.
- **Data Analysis:** IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

ADP-Glo™ Kinase Assay Protocol:

- **Kinase Reaction:** The kinase, substrate, ATP, and inhibitor are incubated together in a multi-well plate.
- **ADP-Glo™ Reagent Addition:** After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

- **Kinase Detection Reagent Addition:** Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated by the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- **Luminescence Measurement:** The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- **Data Analysis:** The IC50 values are determined by analyzing the dose-response curves of the inhibitor.

KinomeScan™ Profiling (GNE-7915)

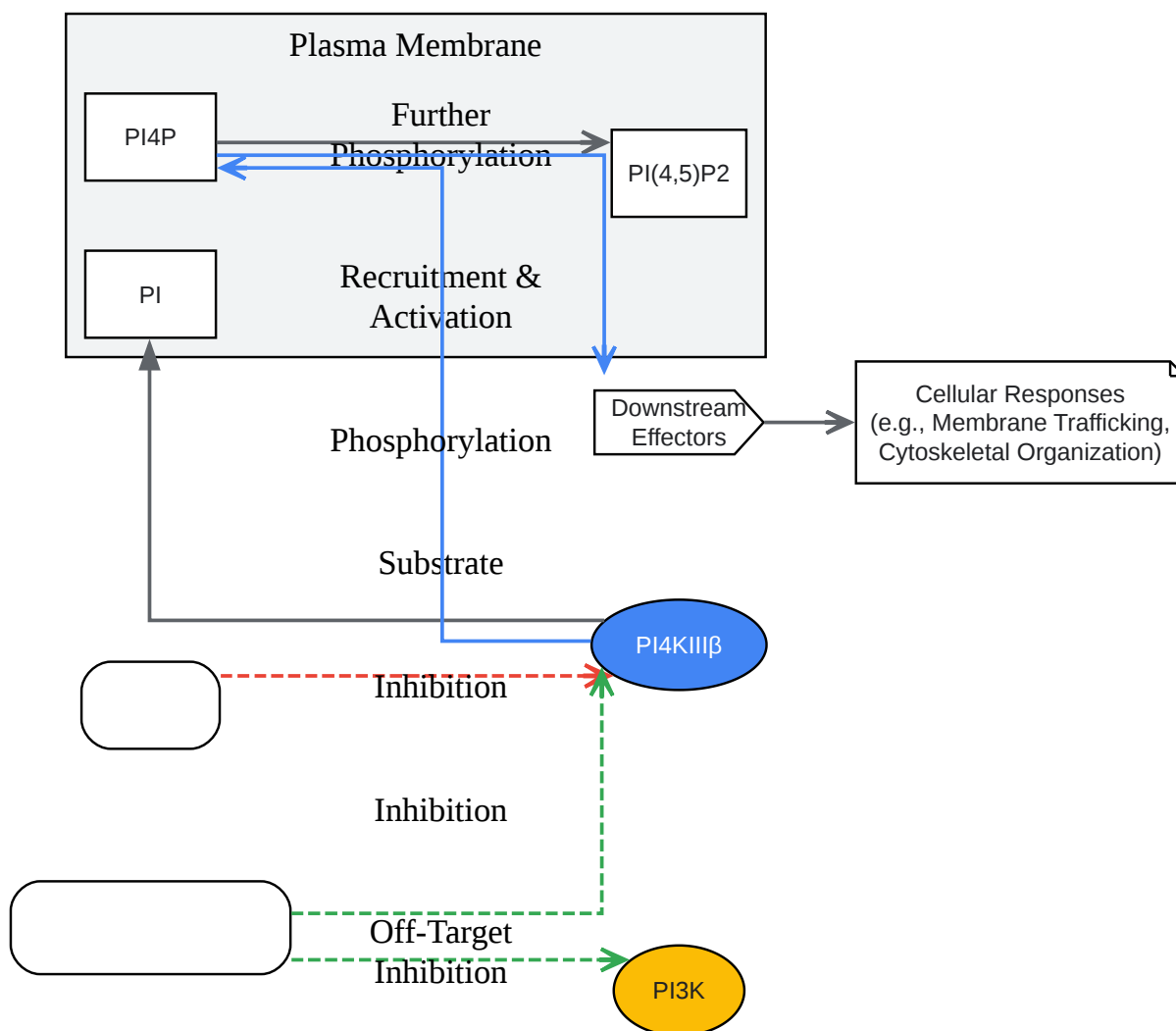
The selectivity of GNE-7915 was determined using the DiscoverX KinomeScan™ platform, a competitive binding assay.

KinomeScan™ Protocol:

- **Immobilized Kinases:** A large panel of human kinases is individually expressed as DNA-tagged proteins and immobilized on a solid support.
- **Competitive Binding:** The test compound is incubated with the immobilized kinases in the presence of a proprietary, broadly active, tagged ligand that binds to the ATP-binding site of the kinases.
- **Quantification:** The amount of the tagged ligand that remains bound to each kinase is quantified using quantitative PCR (qPCR) of the attached DNA tag.
- **Data Analysis:** A low amount of bound tagged ligand indicates that the test compound has effectively competed for binding to the kinase. The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

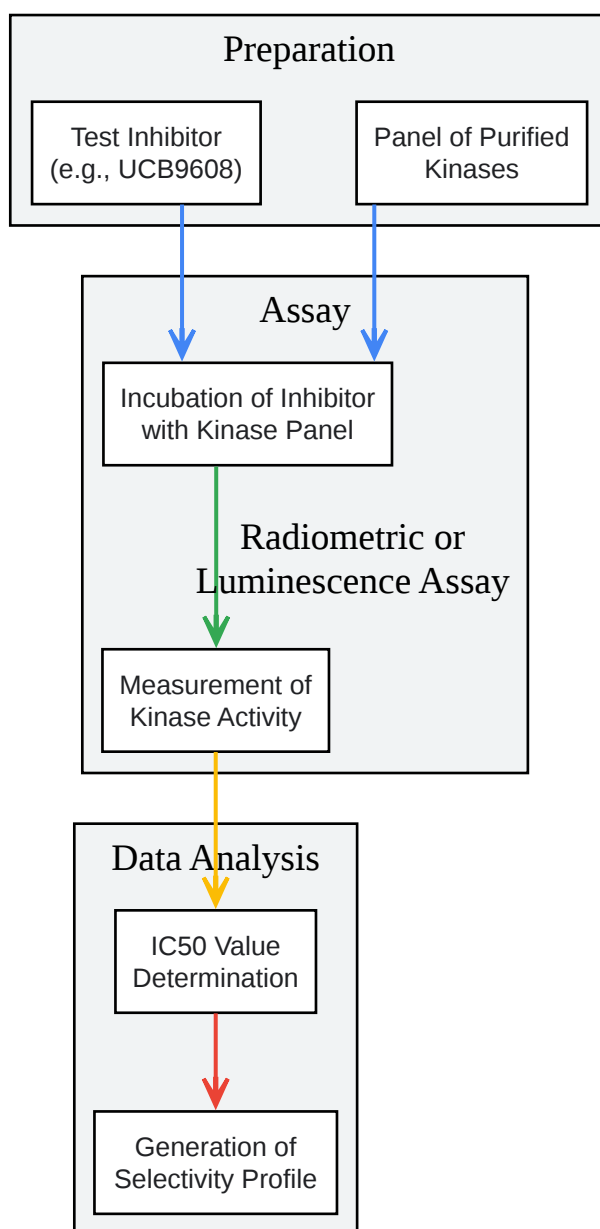
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the PI4K signaling pathway and the general workflow for assessing kinase inhibitor off-target profiles.



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Caption: PI4K Signaling Pathway and Inhibitor Action.



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Caption: General Workflow for Kinase Inhibitor Profiling.

Conclusion

The superior selectivity of **UCB9608** for PI4KIII β over other kinases, particularly those in the closely related PI3K family, marks a significant advancement in the development of PI4K inhibitors. This high degree of specificity minimizes the potential for confounding off-target effects, making **UCB9608** a more precise tool for investigating the biological roles of PI4KIII β .

and a more promising candidate for therapeutic development. Researchers utilizing PI4K inhibitors should consider the off-target profiles of their chosen compounds to ensure the validity and interpretability of their experimental findings.

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